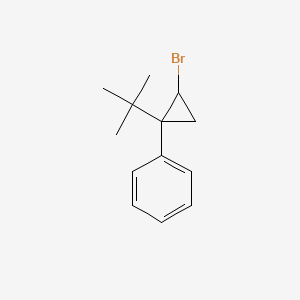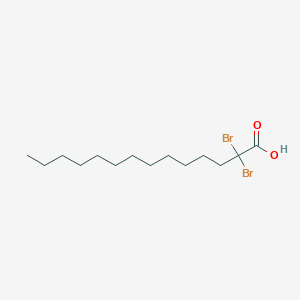
2,2-Dibromotetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromotetradecanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two bromine atoms attached to the second carbon of a tetradecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromotetradecanoic acid typically involves the bromination of tetradecanoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst, such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
化学反応の分析
Types of Reactions: 2,2-Dibromotetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of higher oxidation states.
Reduction: Reduction reactions can remove the bromine atoms, converting it back to tetradecanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Dibromo derivatives with higher oxidation states.
Reduction: Tetradecanoic acid.
Substitution: Various substituted tetradecanoic acids depending on the nucleophile used.
科学的研究の応用
2,2-Dibromotetradecanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other brominated compounds.
作用機序
The mechanism of action of 2,2-Dibromotetradecanoic acid involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. This property is exploited in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
類似化合物との比較
2-Bromotetradecanoic acid: Contains only one bromine atom and has different reactivity and applications.
Tetradecanoic acid: Lacks bromine atoms and is less reactive in certain chemical reactions.
2,2-Dichlorotetradecanoic acid: Contains chlorine atoms instead of bromine, leading to different chemical properties and applications.
Uniqueness: 2,2-Dibromotetradecanoic acid is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. The dual bromination enhances its effectiveness in certain reactions and applications, making it a valuable compound in various fields.
特性
CAS番号 |
93095-68-2 |
|---|---|
分子式 |
C14H26Br2O2 |
分子量 |
386.16 g/mol |
IUPAC名 |
2,2-dibromotetradecanoic acid |
InChI |
InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18) |
InChIキー |
BANGOPKKEYMQBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C(=O)O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


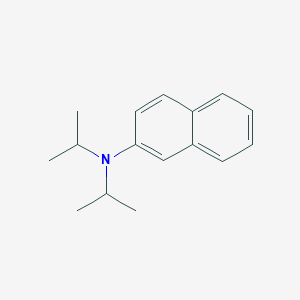


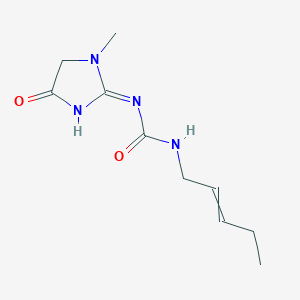

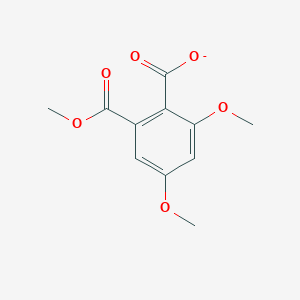
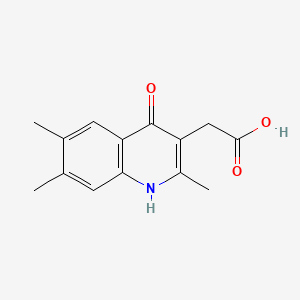

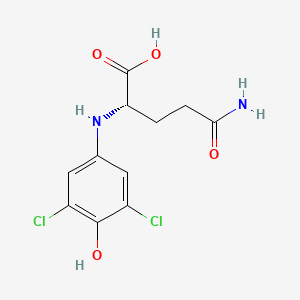
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
